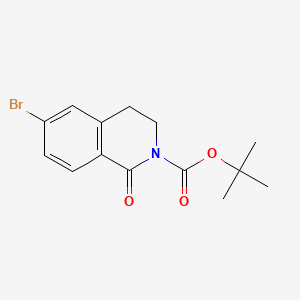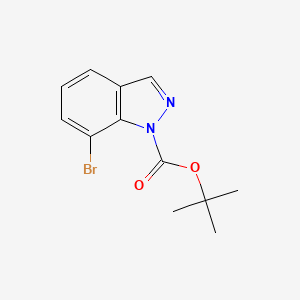
Trideuteriomethyl (E)-but-2-enoate
Vue d'ensemble
Description
Trideuteriomethyl (E)-but-2-enoate, commonly referred to as TDMBE, is a synthetic compound with potential applications in the fields of biochemistry, physiology, and medicine. TDMBE is a functionalized alkyne that belongs to the family of acyclic enoates, which are compounds that contain a conjugated double bond system with a carboxyl group. TDMBE has been studied extensively by scientists in order to better understand its properties and potential applications.
Applications De Recherche Scientifique
Isotope Tracing in Chemical Reactions
Trideuteriomethyl (E)-but-2-enoate has been utilized in isotope tracing studies to understand chemical reaction mechanisms. For example, Askani et al. (1984) used trideuteriomethyl-semibullvalenes to study Cope rearrangements, providing insights into the behavior of the trideuteriomethyl group in such systems (Askani et al., 1984).
Organocatalysis in Synthesis
Trideuteriomethyl (E)-but-2-enoate derivatives play a role in organocatalytic reactions. Geng et al. (2014) discussed its use in the synthesis of tricyclic chroman derivatives, highlighting its role in tandem oxo-Michael-IED/HDA and oxo-Michael-IED/HDA-Michael-Aldol condensation transformations (Geng et al., 2014).
Synthesis of Aromatic Compounds
This compound has been applied in the synthesis of various aromatic compounds. For example, Thibonnet et al. (1996) used tributylstannyl 4-tributylstannylbut-3-enoate for the synthesis of aryl iodolactones, demonstrating the utility of trideuteriomethyl (E)-but-2-enoate in the transfer of a but-3-enoic acid synthon (Thibonnet et al., 1996).
Studies on Stereoselectivity and Conjugate Additions
Pinto et al. (2002) explored the conjugate addition of nitromethane to enoates derived from D-mannitol and L-tartaric acid, wherein trideuteriomethyl (E)-but-2-enoate played a critical role in determining selectivity and the formation of gamma-butyrolactones (Pinto et al., 2002).
Deuterium Isotope Effects in Reactivity Studies
Stang et al. (1974) investigated deuterium isotope effects in the solvolysis of derivatives of trideuteriomethyl (E)-but-2-enoate, offering valuable data on kinetic and product deuterium isotope effects (Stang et al., 1974).
Synthesis of Functionalized Compounds
The compound has been instrumental in the stereospecific synthesis of functional alkenylsilanes and other complex molecules, as demonstrated by Lunot et al. (2000) in their research on silastannation of but-3-ynoic acid (Lunot et al., 2000).
Propriétés
IUPAC Name |
trideuteriomethyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-MPEUKODPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Crotonic Acid Methyl-d3 Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

